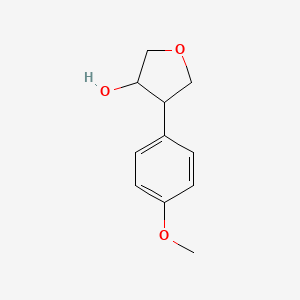![molecular formula C10H9BrN2O2S B11787269 Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11787269.png)
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is a chemical compound with a complex structure that includes a benzimidazole ring substituted with bromine, a methylthio group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of a benzimidazole precursor, followed by the introduction of the methylthio group and the esterification of the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: This compound shares the bromine and imidazole structure but lacks the methylthio and carboxylate groups.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar in structure but with a pyrimidine ring instead of a benzimidazole ring.
Uniqueness
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine, methylthio, and carboxylate groups on the benzimidazole ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H9BrN2O2S |
|---|---|
Molekulargewicht |
301.16 g/mol |
IUPAC-Name |
methyl 7-bromo-2-methylsulfanyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-15-9(14)5-3-6(11)8-7(4-5)12-10(13-8)16-2/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
VMYWMXKCHVSUAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)







![Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride](/img/structure/B11787240.png)

![4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide](/img/structure/B11787258.png)
![1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11787283.png)

![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)
